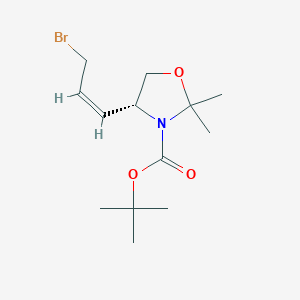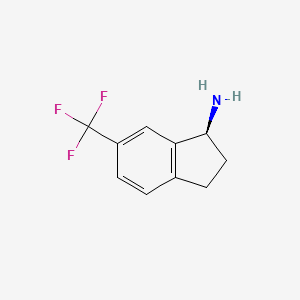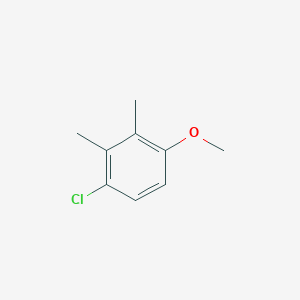
1-(4-Aminobutyl)guanidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It was first discovered in herring sperm by Albrecht Kosse and has since been found in various organisms, including bacteria, plants, invertebrates, and mammals . Agmatine is known for its diverse biological activities, including anti-depressive, anti-nociceptive, anxiolytic, and anti-inflammatory properties .
Méthodes De Préparation
The synthesis of 1-(4-Aminobutyl)guanidine hydrochloride typically involves a two-step process. The first step includes the treatment of N-Boc-1,4-butanediamine with cyanamide to generate N-Boc-protected agmatine. This is followed by deprotection with trifluoroacetic acid to yield the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
1-(4-Aminobutyl)guanidine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include cyanamide, trifluoroacetic acid, and N-Boc-1,4-butanediamine . Major products formed from these reactions include N-Boc-protected agmatine and its deprotected form, agmatine .
Applications De Recherche Scientifique
1-(4-Aminobutyl)guanidine hydrochloride has numerous scientific research applications. In chemistry, it is used as a precursor for the synthesis of isotopically labeled compounds, which are valuable in studying metabolic pathways . In biology and medicine, agmatine is investigated for its potential therapeutic effects in treating hypertension, ischemia, diabetes, and other cardiovascular ailments . It also shows promise in neuroprotection, cardioprotection, and psychiatric conditions such as depression and anxiety .
Mécanisme D'action
The mechanism of action of 1-(4-Aminobutyl)guanidine hydrochloride involves modulation of multiple molecular targets. It blocks nitric oxide synthesis by reducing the nitric oxide synthase-2 protein in astroglial cells and macrophages . Additionally, it modulates neurotransmitter receptors, including NMDA, alpha-2, serotonin, opioid, and imidazoline receptors . These actions contribute to its diverse physiological effects.
Comparaison Avec Des Composés Similaires
1-(4-Aminobutyl)guanidine hydrochloride is unique compared to other similar compounds due to its broad range of biological activities and therapeutic potential. Similar compounds include other guanidine derivatives such as 1-(4-fluorophenyl)guanidine carbonate and 1-(4-ethylphenyl)guanidine carbonate . These compounds share structural similarities but may differ in their specific biological activities and applications.
Propriétés
IUPAC Name |
2-(4-aminobutyl)guanidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N4.ClH/c6-3-1-2-4-9-5(7)8;/h1-4,6H2,(H4,7,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KETPHVGICLLJJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=C(N)N)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3,4-dicarboxylic acid](/img/structure/B7988888.png)





![[(2S)-1-(2,6-Dimethylphenoxy)propan-2-yl]azanium;chloride](/img/structure/B7988917.png)


![N-[9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide](/img/structure/B7988962.png)
![9-[(2R,4R,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B7988964.png)
![9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B7988970.png)
![[4-(4,6-Diphenylpyran-2-ylidene)cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;perchlorate](/img/structure/B7988979.png)

